Home > Products > Screening Compounds P70348 > 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea
1-(1-Adamantyl)-3-(4-methoxyphenyl)urea -

1-(1-Adamantyl)-3-(4-methoxyphenyl)urea

Catalog Number: EVT-10972058
CAS Number:
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(1-Adamantyl)-3-(4-methoxyphenyl)urea is a compound that belongs to the class of substituted ureas, which are of significant interest in medicinal chemistry due to their diverse biological activities. This compound features an adamantyl group, known for its unique three-dimensional structure, and a methoxyphenyl substituent that can influence its chemical properties and biological interactions. The synthesis and characterization of this compound have been explored in various studies, highlighting its potential applications in pharmacology.

Source and Classification

The compound is classified as a substituted urea, which is characterized by the presence of a urea functional group (–NH–CO–NH–) linked to two different substituents. The adamantyl moiety contributes to the compound's lipophilicity and steric hindrance, while the methoxyphenyl group may enhance its interaction with biological targets. The relevance of such compounds has been established in research focusing on their activity against pathogens like Mycobacterium tuberculosis and their role as inhibitors of epoxide hydrolase enzymes .

Synthesis Analysis

The synthesis of 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea typically involves the reaction of an appropriate amine with an isocyanate. A common method includes:

  1. Reagents: Use of methoxyphenyl isocyanate and 1-adamantylamine.
  2. Solvent: Dichloromethane or similar organic solvents are often employed.
  3. Conditions: The reaction is usually performed under reflux conditions to facilitate the formation of the urea bond.
  4. Yield: High yields are often reported, with purification achieved through crystallization techniques .

Technical details regarding reaction conditions, such as temperature and time, are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea can be elucidated using various spectroscopic methods:

The crystal structure reveals important intermolecular interactions, such as hydrogen bonding, which can affect the compound's stability and reactivity.

Chemical Reactions Analysis

1-(1-Adamantyl)-3-(4-methoxyphenyl)urea can undergo several chemical reactions typical for urea derivatives:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The methoxy group can be substituted under certain conditions to introduce other functional groups.
  • Degradation: Thermal or photochemical degradation pathways may also be explored for stability assessments .

These reactions are essential for understanding the compound's reactivity profile and potential modifications for enhanced activity.

Mechanism of Action

The mechanism of action for 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea involves its interaction with specific biological targets:

  • Inhibition of Enzymes: Research indicates that compounds with similar structures inhibit epoxide hydrolase enzymes, which play roles in drug metabolism and detoxification processes.
  • Antimicrobial Activity: The adamantane moiety enhances membrane permeability, allowing for better interaction with bacterial targets such as Mycobacterium tuberculosis.
  • Structure-Activity Relationship (SAR): Modifications to either substituent can significantly impact biological activity, guiding further drug design efforts .
Physical and Chemical Properties Analysis

The physical properties of 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea include:

  • Melting Point: Typically ranges between 150–180 °C depending on purity.
  • Solubility: Soluble in organic solvents like dichloromethane but less soluble in water due to its lipophilic nature.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits typical reactivity patterns associated with urea derivatives, including nucleophilic substitutions .
Applications

1-(1-Adamantyl)-3-(4-methoxyphenyl)urea has several scientific applications:

  • Medicinal Chemistry: Investigated as a potential therapeutic agent against tuberculosis and other bacterial infections due to its inhibitory effects on relevant enzymes.
  • Drug Design: Serves as a lead compound for developing new pharmaceuticals targeting epoxide hydrolases or related pathways.
  • Biochemical Research: Useful in studies exploring enzyme inhibition mechanisms and structure-function relationships in drug metabolism .

This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it a valuable subject for ongoing research in medicinal chemistry.

Introduction to Pharmacological Significance and Target Landscapes

Adamantyl-Urea Scaffolds in Medicinal Chemistry: Historical Context and Privileged Pharmacophore

The adamantane moiety, a symmetrical diamondoid hydrocarbon, emerged as a transformative scaffold in medicinal chemistry following Schleyer’s 1957 synthesis, which enabled its broad functionalization. Its integration into urea-based pharmacophores combines exceptional metabolic stability, three-dimensional bulk, and lipophilicity (cLogP ≈ 4–5). Urea derivatives represent a privileged structural motif due to their capacity to form dual hydrogen bonds with biological targets—acting as both hydrogen bond donors and acceptors—enabling high-affinity interactions with enzymes and receptors. This hydrogen-bonding network, coupled with conformational rigidity, optimizes binding pocket occupancy and pharmacokinetic properties such as membrane permeability. Early adamantyl-urea applications included antiviral agents (e.g., amantadine derivatives), but their utility expanded to enzyme inhibition, particularly within the epoxide hydrolase superfamily [1] [6].

  • Table 1: Evolution of Adamantyl-Urea Pharmacophores
    EraKey CompoundsPrimary TargetMedicinal Application
    1960sAminoadamantanes (e.g., amantadine)Influenza M2 ion channelAntiviral
    1990s–2000s1-Adamantyl-3-alkyl/aryl ureasSoluble epoxide hydrolase (sEH)Anti-inflammatory, cardiovascular
    2010s–Present1-(1-Adamantyl)-3-(4-methoxyphenyl)urea analoguesMycobacterial epoxide hydrolases, sEHAnti-tubercular, immunomodulation

Role in Targeting Epoxide Hydrolase Superfamily: Mycobacterial vs. Mammalian Enzyme Selectivity Challenges

Epoxide hydrolases (EHs) catalyze epoxide hydrolysis to diols, regulating signaling lipids like epoxyeicosatrienoic acids (EETs). Mammalian soluble epoxide hydrolase (sEH) and mycobacterial EHs (e.g., Mycobacterium tuberculosis EphB, EphE) share structural homology in their catalytic α/β-hydrolase fold but differ in substrate specificity and biological roles. The adamantyl-urea scaffold inhibits EHs by occupying the catalytic pocket: the urea carbonyl hydrogen-bonds with tyrosine residues (Tyr³⁸¹/Tyr⁴⁶⁵ in human sEH), while the adamantyl group fills a hydrophobic niche. For 1-(1-adamantyl)-3-(4-methoxyphenyl)urea, potency against M. tuberculosis epoxide hydrolases (IC₅₀ ≈ 0.1–1 µM) often coincides with inhibition of human sEH (IC₅₀ ≈ 1–10 nM), posing a selectivity challenge. The 4-methoxyphenyl moiety modestly enhances mycobacterial target engagement but insufficiently discriminates against mammalian enzymes, risking off-target effects [3] [5] [7].

  • Table 2: Selectivity Profile of Adamantyl-Ureas Against Epoxide Hydrolases
    CompoundHuman sEH IC₅₀ (nM)M. tuberculosis EphB IC₅₀ (µM)Selectivity Ratio (sEH:EphB)
    1-(1-Adamantyl)-3-phenylurea0.70.250.36
    1-(1-Adamantyl)-3-(4-methoxyphenyl)urea1.50.180.12
    1-(1-Adamantyl)-3-heteroarylurea775–24,0106.25–2510⁻³–10⁻⁴
    * *Data from pyrimidine/oxadiazole analogues demonstrating improved selectivity [3] [5]

Position within Anti-Tubercular Chemotypes: Addressing Multi-Drug Resistance (MDR/XDR-TB)

Tuberculosis (TB) remains a global health crisis exacerbated by multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea occupies a niche among novel anti-tubercular chemotypes targeting non-replicating M. tuberculosis and lipid metabolism. Its primary mechanism involves inhibition of the mycolic acid transporter MmpL3, essential for cell wall biosynthesis. Unlike first-line TB drugs (e.g., isoniazid, rifampicin), adamantyl-ureas retain activity against MDR/XDR strains in vitro (MIC₉₀ = 0.5–2 µg/mL). However, physicochemical limitations—high lipophilicity (cLogP >5), poor aqueous solubility (<1 µg/mL), and plasma protein binding—hinder bioavailability. Structural optimization efforts focus on replacing the 4-methoxyphenyl with polar heterocycles (e.g., oxadiazoles) to improve drug-like properties while maintaining sub-µg/mL potency against M. tuberculosis H37Rv [3] [4] [9].

  • MDR-TB Context: In 2022, ~410,000 global MDR/RR-TB cases emerged, with treatment success rates at only 63% (2020 data). Adamantyl-ureas address urgent needs for novel targets like MmpL3, which is absent in humans [9].
  • Structural Vulnerability: The 4-methoxyphenyl group marginally enhances solubility over phenyl analogues but remains suboptimal. Pyrazole and oxadiazole derivatives of 1-(1-adamantyl)urea exhibit solubility >10 µg/mL and MICs <1 µg/mL, positioning them as superior successors [3].

Properties

Product Name

1-(1-Adamantyl)-3-(4-methoxyphenyl)urea

IUPAC Name

1-(1-adamantyl)-3-(4-methoxyphenyl)urea

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C18H24N2O2/c1-22-16-4-2-15(3-5-16)19-17(21)20-18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H2,19,20,21)

InChI Key

SITQZMUGNIFVIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.